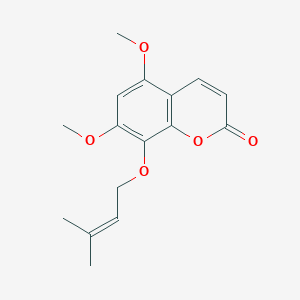

2,5-Anhydro-D-glucitol-6-phosphate

Übersicht

Beschreibung

2,5-Anhydro-D-glucitol-6-phosphate is a compound that has garnered interest in biochemical research due to its structural similarity to important biological molecules. Its study helps in understanding various biochemical pathways and potential therapeutic applications.

Synthesis Analysis

A short and efficient synthesis of 1,5-anhydro-D-glucitol 6-phosphate, a structurally related compound, involves the protection of hydroxyl groups, reductive cleavage of the glycosidic linkage, and phosphorylation of 1,5-anhydro-D-glucitol (Yuan & Hollingsworth, 2011).

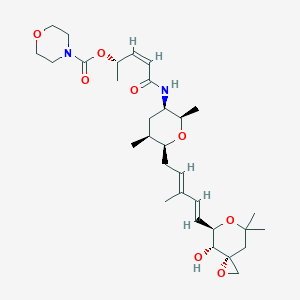

Molecular Structure Analysis

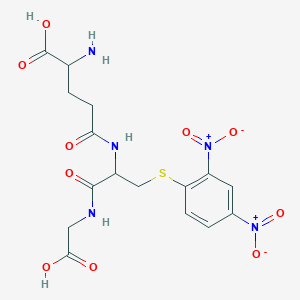

The molecular structure of 2,5-Anhydro-D-glucitol-6-phosphate and its analogs plays a crucial role in their biological activity and interaction with enzymes. For instance, the role of the 2-amino function in catalysis and inhibition of enzymes like glucosamine-6-phosphate synthase has been highlighted, indicating the importance of structural features in biochemical processes (Bearne & Blouin, 2000).

Chemical Reactions and Properties

2,5-Anhydro-D-glucitol-6-phosphate and similar compounds participate in various chemical reactions, influencing key biochemical pathways. For instance, Escherichia coli can phosphorylate 1,5-Anhydroglucitol, releasing it back into the medium as a phosphate ester, indicating the compound's role in metabolic processes (Shiga et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, of 2,5-Anhydro-D-glucitol-6-phosphate and related compounds are crucial for their biological functions and potential pharmaceutical applications. For instance, the crystallization of 1,5-anhydro-D-glucitol 6-phosphate as the dicyclohexylamine salt indicates specific physical characteristics important for its inhibition properties and potential therapeutic uses (Ferrari, Mandelstam, & Crane, 1959).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under physiological conditions, and interaction with biomolecules, are key to understanding the role of 2,5-Anhydro-D-glucitol-6-phosphate in biological systems. Studies on similar compounds, such as the inhibition of glucosamine-6-phosphate synthase by analogs, provide insights into the chemical behavior and potential therapeutic applications of these molecules (Janiak et al., 2003).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment : A study by Christus & Madson (2021) reported the successful preparation of 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol) from banana fruit. This preparation could potentially offer a cost-effective method for treating fast-growing cancer cells, providing a viable cancer treatment option for low-income individuals (Christus & Madson, 2021).

Drug and Pharmaceutical Development : Yuan & Hollingsworth (2011) presented a short and efficient synthesis of 1,5-anhydro-D-glucitol 6-phosphate from methyl-D-glucoside, contributing valuable insights for the development of new drugs and pharmaceutical products (Yuan & Hollingsworth, 2011).

Inhibiting Escherichia coli Glucosamine-6-Phosphate Synthase : Bearne & Blouin (2000) found that deoxy-D-glucitol 6-phosphate and 2-amino-2-deoxy-D-glucitol 6-phosphate could act as inhibitors of Escherichia coli glucosamine-6-phosphate synthase, an enzyme crucial for the formation of N-acetyl (Bearne & Blouin, 2000).

Enzyme Specificity and Reagent Specificity : Voll et al. (1981) discovered that the reaction of diphenylchlorophosphate with 2,5-anhydrohexitols yields compounds, such as 1,4,6-tris(phosphate), which may influence enzyme and reagent specificity (Voll et al., 1981).

Diabetes Mellitus Diagnosis : Yabuuchi et al. (1989) developed a simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma. This method provides a cost-effective and efficient alternative to traditional methods for diagnosing diabetes mellitus (Yabuuchi et al., 1989).

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-glucitol-6-phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)